![molecular formula C11H14N4O3S B2577150 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797027-54-3](/img/structure/B2577150.png)
2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazoloazepine ring attached to an acetamide group . The average molecular weight is 225.268 and the chemical formula is C9H11N3O2S .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available .Scientific Research Applications
Cyanoacetylation of Amines
Cyanoacetamide derivatives serve as valuable precursors for heterocyclic synthesis. They are particularly useful due to their carbonyl and cyano functional groups, which enable reactions with common bidentate reagents. The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions. Researchers have explored the synthesis of N-aryl and/or heteryl cyanoacetamides to build diverse organic heterocycles. Additionally, the biological activities associated with cyanoacetamide derivatives have drawn interest from biochemists .
Bobbitt’s Salt Synthesis
Bobbitt’s salt (4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl) has applications in the oxidation of alcohols to carbonyl derivatives and the oxidative cleavage of benzyl ethers. The synthesis of this stable nitroxide radical involves the reaction of 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide with appropriate reagents .
Biological Studies
Given the diverse biological activities reported for cyanoacetamide derivatives, researchers continue to explore their effects on various biological targets. These studies contribute to our understanding of molecular interactions and potential therapeutic interventions.
Mechanism of Action
Target of Action
The primary target of the compound 2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, particularly under conditions of DNA damage .
Mode of Action
It is known to interact with its target, the serine/threonine-protein kinase chk1 . This interaction could potentially lead to changes in the activity of the kinase, thereby affecting the cellular processes it regulates .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell cycle regulation and dna repair .
Result of Action
Given its target, it is likely to influence cell cycle progression, dna repair mechanisms, and potentially cell survival .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
properties
IUPAC Name |
2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-6(16)13-5-8(17)15-11-14-7-3-2-4-12-10(18)9(7)19-11/h2-5H2,1H3,(H,12,18)(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDMXIMSBMKKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=NC2=C(S1)C(=O)NCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.